![molecular formula C12H19N3O2 B3115826 1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 2120537-33-7](/img/structure/B3115826.png)
1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
“1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester” is a chemical compound with the molecular formula C12H19N3O2 . It is a derivative of carboxylic acid and pyrazole, which are both important classes of organic compounds .
Synthesis Analysis
The synthesis of this compound could potentially involve the process of esterification, which is a common method for producing esters . Esterification is a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . In this case, the carboxylic acid would be “1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid” and the alcohol would be methanol .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a piperidine ring, and a carboxylic acid ester group . The presence of these functional groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
As an ester, this compound could undergo a variety of chemical reactions. One common reaction is transesterification, where the ester group exchanges with the organic group of an alcohol . This reaction is often catalyzed by an acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It has a molecular weight of 237.29816 . Other properties like melting point, boiling point, and density were not specified in the search results .Mechanism of Action
Mode of Action
It’s known that many pyrazole derivatives have diverse biological activities, which suggests that this compound may interact with various biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Advantages and Limitations for Lab Experiments
1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester has several advantages for lab experiments, including its potent inhibitory activity against certain enzymes and its anticancer activity. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester. One direction is to further investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a novel anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved activity and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its potent inhibitory activity against certain enzymes and anticancer activity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its chemical structure for improved activity and reduced toxicity.
Scientific Research Applications
1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in various neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has also been shown to possess anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
methyl 1-methyl-5-(piperidin-1-ylmethyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-14-10(8-11(13-14)12(16)17-2)9-15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDODARLSHQIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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